molecular formula C28H32BrN3O9 B1678742 Nicergoline tartrate CAS No. 32222-75-6

Nicergoline tartrate

Cat. No.: B1678742
CAS No.: 32222-75-6
M. Wt: 634.5 g/mol
InChI Key: HPTSPLOLRPLNPI-APQSZEFPSA-N
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Description

Nicergoline tartrate is a derivative of ergot alkaloids, primarily used as a cerebral vasodilator. It is known for its ability to improve blood flow in the brain, thereby enhancing cognitive functions. This compound is commonly used in the treatment of senile dementia, migraines of vascular origin, and other cerebrovascular disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nicergoline involves several steps:

Industrial Production Methods: In industrial settings, nicergoline can be prepared using nanospray drying techniques. This method involves spray drying a water-ethanol solution of nicergoline using a Nano Spray Dryer Büchi B-90, resulting in spherical pure nanoparticles .

Types of Reactions:

    Oxidation: Nicergoline can undergo oxidation reactions, particularly when exposed to oxidative environments.

    Reduction: It can also be reduced under specific conditions, although this is less common.

    Substitution: Nicergoline can participate in substitution reactions, especially involving its bromine atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.

Major Products:

    Oxidation: Oxidized derivatives of nicergoline.

    Reduction: Reduced forms of nicergoline.

    Substitution: Substituted nicergoline derivatives, depending on the substituent introduced.

Scientific Research Applications

Nicergoline tartrate has a broad spectrum of applications in various fields:

    Chemistry: Used as a model compound in studying ergot alkaloid derivatives.

    Biology: Investigated for its effects on neurotransmitter functions and metabolic activity.

    Medicine: Widely used in the treatment of dementia, migraines, and other cerebrovascular disorders.

    Industry: Employed in the formulation of pharmaceuticals aimed at treating vascular and cognitive disorders.

Mechanism of Action

Comparison with Similar Compounds

Nicergoline tartrate is unique among ergot derivatives due to its specific vasodilatory and cognitive-enhancing properties. Similar compounds include:

Nicergoline stands out due to its balanced profile of vasodilation, cognitive enhancement, and minimal side effects compared to other ergot derivatives.

Properties

CAS No.

32222-75-6

Molecular Formula

C28H32BrN3O9

Molecular Weight

634.5 g/mol

IUPAC Name

[(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C24H26BrN3O3.C4H6O6/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16;5-1(3(7)8)2(6)4(9)10/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t15-,21-,24+;1-,2-/m11/s1

InChI Key

HPTSPLOLRPLNPI-APQSZEFPSA-N

Isomeric SMILES

CN1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=C[NH+]=C5)Br.C(C(C(=O)[O-])O)(C(=O)O)O

Canonical SMILES

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br.C(C(C(=O)O)O)(C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Adavin;  Nicergoline tartrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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